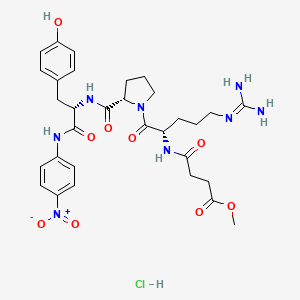
MeO-Suc-RPY-pNA (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MeO-Suc-RPY-pNA (hydrochloride) is a colorimetric substrate for serine proteases, including trypsin, chymotrypsin, kallikrein-related peptidase 7, and kallikrein-related peptidase 3/prostate-specific antigen . This compound is used to measure serine protease activity by quantifying the release of p-nitroanilide, which can be detected colorimetrically at 405 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MeO-Suc-RPY-pNA (hydrochloride) involves the coupling of N2-(4-methoxy-1,4-dioxobutyl)-L-arginyl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide with hydrochloride . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 . The compound is then purified to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of MeO-Suc-RPY-pNA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
MeO-Suc-RPY-pNA (hydrochloride) primarily undergoes hydrolysis when it interacts with serine proteases. The hydrolysis reaction cleaves the Arg-Pro-Tyr peptide sequence, releasing p-nitroanilide .
Common Reagents and Conditions
The common reagents used in the reactions involving MeO-Suc-RPY-pNA (hydrochloride) include serine proteases such as trypsin and chymotrypsin. The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and at temperatures ranging from 25°C to 37°C .
Major Products
The major product formed from the hydrolysis of MeO-Suc-RPY-pNA (hydrochloride) is p-nitroanilide, which can be quantified by its absorbance at 405 nm .
Applications De Recherche Scientifique
MeO-Suc-RPY-pNA (hydrochloride) is widely used in scientific research for the following applications:
Mécanisme D'action
MeO-Suc-RPY-pNA (hydrochloride) exerts its effects by serving as a substrate for serine proteases. The proteases preferentially bind to and cleave the Arg-Pro-Tyr peptide sequence, releasing p-nitroanilide . This cleavage can be quantified by measuring the absorbance of p-nitroanilide at 405 nm, providing a measure of serine protease activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxy-Succinyl-Arg-Pro-Tyr-p-nitroanilide (trifluoroacetate salt): Similar to MeO-Suc-RPY-pNA (hydrochloride), this compound is also a colorimetric substrate for serine proteases.
Z-IETD-AFC: Another substrate used for measuring caspase activity in apoptosis research.
Uniqueness
MeO-Suc-RPY-pNA (hydrochloride) is unique due to its high specificity for serine proteases and its ability to provide a colorimetric readout, making it highly useful in various enzymatic assays .
Propriétés
Formule moléculaire |
C31H41ClN8O9 |
|---|---|
Poids moléculaire |
705.2 g/mol |
Nom IUPAC |
methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C31H40N8O9.ClH/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47;/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34);1H/t23-,24-,25-;/m0./s1 |
Clé InChI |
AFFHCBMZFGZJHX-NAGNLMCHSA-N |
SMILES isomérique |
COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |
SMILES canonique |
COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


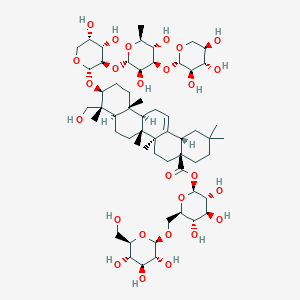

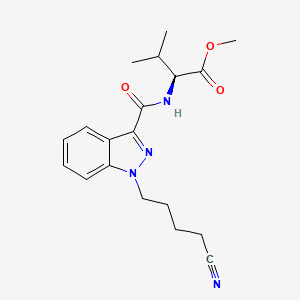

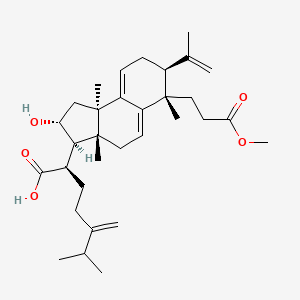

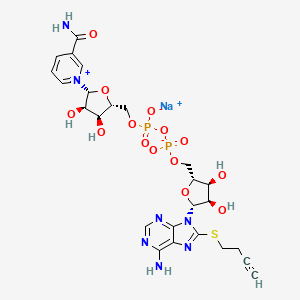

![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)

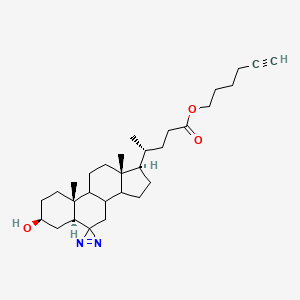


![N-{1-[1-(1-{1-[1-(1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butyl]-2-oxo-pyrrolidin-3-ylcarbamoyl}-2-methyl-propylcarbamoyl)-2-phenyl-ethylcarbamoyl]-2-hydroxy-ethyl}-3-(2,6-diamino-hexanoylamino)-succinamic acid](/img/structure/B10855597.png)
